molecular formula C78H137NO34 B8103871 Fmoc-NH-PEG30-CH2CH2COOH

Fmoc-NH-PEG30-CH2CH2COOH

Cat. No.: B8103871
M. Wt: 1632.9 g/mol
InChI Key: IGIMHJKTVFOSKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-NH-PEG30-CH2CH2COOH: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its long polyethylene glycol chain, which enhances its solubility and biocompatibility. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amine, allowing for selective deprotection and further conjugation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG30-CH2CH2COOH typically involves the following steps:

    Fmoc Protection: The amine group is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Polyethylene Glycol Chain Extension: The polyethylene glycol chain is extended through a series of ethoxylation reactions.

    Carboxylation: The terminal hydroxyl group is converted to a carboxylic acid using reagents like succinic anhydride.

Industrial Production Methods: Industrial production of this compound involves large-scale ethoxylation and protection reactions under controlled conditions to ensure high purity and yield. The process is optimized for scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, such as with piperidine, to expose the free amine.

    Amide Bond Formation: The free amine can react with carboxylic acids or activated esters to form stable amide bonds.

    PEGylation: The polyethylene glycol chain can undergo further modifications to introduce various functional groups.

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide.

    Amide Bond Formation: Carbodiimides like EDC or HATU in the presence of a base.

    PEGylation: Ethylene oxide under basic conditions.

Major Products:

    Deprotected Amine: Fmoc removal yields NH2-PEG30-CH2CH2COOH.

    Amide Conjugates: Reaction with carboxylic acids forms amide-linked products.

Scientific Research Applications

Chemistry: Fmoc-NH-PEG30-CH2CH2COOH is used as a linker in the synthesis of PROTACs, which are designed to degrade target proteins via the ubiquitin-proteasome system.

Biology: In biological research, this compound facilitates the study of protein-protein interactions and the development of targeted therapies.

Medicine: In medicinal chemistry, this compound is employed in the design of drug delivery systems and therapeutic agents that require precise targeting and controlled release.

Industry: Industrially, it is used in the production of biocompatible materials and as a component in the synthesis of complex molecules for pharmaceutical applications.

Mechanism of Action

Mechanism: Fmoc-NH-PEG30-CH2CH2COOH acts as a linker in PROTACs, which recruit E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.

Molecular Targets and Pathways: The compound targets specific proteins for degradation by facilitating their recognition by the ubiquitin-proteasome system. This process involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.

Comparison with Similar Compounds

    Fmoc-NH-PEG2-CH2COOH: A shorter polyethylene glycol chain variant used for similar applications but with different solubility and biocompatibility properties.

    Fmoc-NH-PEG3-CH2CH2COOH: Another variant with a different chain length, affecting its physical and chemical properties.

Uniqueness: Fmoc-NH-PEG30-CH2CH2COOH is unique due to its long polyethylene glycol chain, which provides enhanced solubility and flexibility in conjugation reactions, making it suitable for a wide range of applications in drug development and protein research.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H137NO34/c80-77(81)9-11-83-13-15-85-17-19-87-21-23-89-25-27-91-29-31-93-33-35-95-37-39-97-41-43-99-45-47-101-49-51-103-53-55-105-57-59-107-61-63-109-65-67-111-69-70-112-68-66-110-64-62-108-60-58-106-56-54-104-52-50-102-48-46-100-44-42-98-40-38-96-36-34-94-32-30-92-28-26-90-24-22-88-20-18-86-16-14-84-12-10-79-78(82)113-71-76-74-7-3-1-5-72(74)73-6-2-4-8-75(73)76/h1-8,76H,9-71H2,(H,79,82)(H,80,81)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIMHJKTVFOSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H137NO34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1632.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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